Neomenthyl acetate
Vue d'ensemble
Description
(+/-)-Menthyl acetate is a p-menthane monoterpenoid.
Menthyl acetate is a natural product found in Mentha canadensis with data available.
Applications De Recherche Scientifique
Uses in Medical Research : Neomenthyl acetate has been studied for its potential medical applications. One study explored the use of anecortave acetate, a related compound, in treating and preventing choroidal neovascularization in age-related macular degeneration (AMD) (Guttman, 2004). Another study assessed the effectiveness of neovir, including sodium oxodihydroacridinyl acetates, in the comprehensive treatment of cervical intraepithelial neoplasia (CIN) (Mkrtchian et al., 2021).
Agricultural and Environmental Research : In the context of agriculture, neonicotinoid insecticides, which include acetamiprid, have been examined for their environmental impact and potential health risks. A study analyzed the serum concentrations of neonicotinoids and their metabolites in an elderly population in South China and their association with osteoporosis (Zhang et al., 2021).
Research in Biochemistry and Molecular Biology : Investigations into the metabolic processes of neoplastic tissues have utilized acetate as a key component. For example, a study on lipid synthesis in neoplastic tissue slices found that acetate and glucose carbon can be used for synthesizing fatty acid chains (Medes et al., 1953).
Chemical and Physical Properties Research : Research into the physical and chemical properties of various esters of diastereomeric menthols, including this compound, has been conducted to understand their potential applications in food science and other areas. A comprehensive collection of mass spectral and gas chromatographic data of these esters was created (Dekic et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Menthyl acetate | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
Source | CAS Common Chemistry | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | (±)-menthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of neomenthyl acetate in peppermint plants?
A: this compound is not a major natural product in peppermint plants. While its isomer, menthyl acetate, is a significant component of peppermint oil, this compound is typically found in much lower concentrations. Research suggests that this compound, along with its precursor neomenthol, may play a role in the plant's internal monoterpene transport and turnover. [, ]
Q2: How does the metabolism of neomenthol differ from menthol in peppermint?
A: Research shows that peppermint plants exhibit a high degree of specificity in metabolizing the epimeric alcohols, menthol and neomenthol. While a significant portion of menthol is converted to menthyl acetate and accumulates in the volatile oil, neomenthol is primarily transformed into the water-soluble neomenthyl-β-D-glucoside. This suggests compartmentalization of the metabolic pathways for these two isomers within the plant cell. []
Q3: Can enzymes in peppermint utilize both menthol and neomenthol as substrates?
A: Yes, studies have shown that enzymes like UDP-glucose:monoterpenol glucosyltransferase and acetylcoenzyme A:monoterpenol acetyltransferase, found in peppermint, can utilize both menthol and neomenthol as substrates with comparable efficiency. This further supports the theory of compartmentalization being responsible for the observed specificity in the metabolic fate of these epimers in vivo. []
Q4: Has this compound been identified in the essential oils of other plant species?
A: Yes, this compound has been identified in the essential oils of other plants besides peppermint. For instance, it's a constituent of Mentha diemenica essential oil, although its concentration varies significantly between samples. [] Similarly, Ziziphora clinopodioides ssp. rigida also contains this compound in its essential oil, with its presence and quantity varying between chemotypes. []
Q5: Can this compound be used to differentiate between enantiomers of other flavor compounds?
A: While this compound itself might not be used for enantiomeric separation, its enantiomeric purity can be analyzed. A study used gas chromatography-mass spectrometry (GC/MS) with a tandem capillary column (DB-17MS coupled with β-DEX chiral column) to achieve enantiomeric separation and assess the optical purity of this compound alongside other flavor compounds. This method proved effective in identifying undesirable enantiomers in commercial food samples. []
Q6: Are there any known esterases that show activity towards this compound?
A: Yes, a recent study identified a versatile esterase (CN1E1) from a naphthalene-enriched bacterial community. This enzyme exhibits broad substrate specificity and can hydrolyze this compound, along with various other esters, displaying different levels of enantioselectivity. This discovery highlights the potential of such enzymes in biocatalysis and bioremediation. []
Q7: Are there any known sensory thresholds for this compound in tobacco products?
A: While research on the sensory threshold of this compound in tobacco is limited, a study investigated the sensory difference threshold for menthol odor in flavored tobacco. By combining sensory analysis with chemical quantification using headspace GC-MS, they determined a threshold corresponding to a mixture containing menthol, menthone, and this compound. This approach highlights the importance of understanding the sensory impact of flavor additives in tobacco products. []
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